Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol
Overview
Description
Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol: is an organic compound with the molecular formula C13H18O2 It is a member of the pyran family, characterized by a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Dihydropyran: One common method involves the hydrogenation of 2,5-dihydropyran using hydrogen gas and a suitable catalyst such as platinum or silver.
Cyclization Reactions: Another approach includes cyclization reactions involving hydroxyalkenes in the presence of catalysts like lanthanide triflates or silver triflate.
Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen based on cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of catalysts such as palladium on carbon.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nucleophiles.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyran derivatives.
Scientific Research Applications
Chemistry:
Solvent: Used as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds.
Intermediate: Acts as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Industry:
Fragrance Industry: Used in the synthesis of fragrant compounds.
Mechanism of Action
The mechanism by which tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol exerts its effects involves interactions with various molecular targets. Its structure allows it to participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound in different environments .
Comparison with Similar Compounds
Tetrahydropyran: A simpler analog with a similar ring structure but lacking the phenyl and methyl groups.
Bisabolol oxide A: Another pyran derivative with different substituents, used in the fragrance industry.
Uniqueness: Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol is unique due to its specific substituents, which confer distinct chemical and physical properties, making it valuable in specialized applications.
Properties
IUPAC Name |
2,4-dimethyl-6-phenyloxan-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10-8-13(2,14)9-12(15-10)11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDWBOZGGBDJGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C2=CC=CC=C2)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101004414 | |
Record name | 2,4-Dimethyl-6-phenyloxan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101004414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84145-51-7 | |
Record name | Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84145-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084145517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethyl-6-phenyloxan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101004414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.774 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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